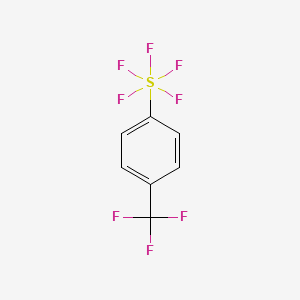

4-(Trifluoromethyl)phenylsulfur pentafluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Trifluoromethyl)phenylsulfur pentafluoride, or 4-TPMPF, is an organosulfur compound that is used in a variety of scientific research applications. It is a colorless, volatile liquid with a low boiling point and a pungent odor. 4-TPMPF has been used in a variety of research studies due to its unique physical and chemical properties.

Scientific Research Applications

Pesticide Development

Research has explored the use of arylsulfur pentafluoride compounds in pesticide development. A study synthesized various pesticides containing an arylsulfur pentafluoride group, including a phenylsulfur pentafluoride analogue of the insecticide fipronil. This analogue demonstrated higher activity against resistant strains of Musca domestica compared to its trifluoromethyl analogue (Crowley et al., 2004).

Organic Chemistry and Material Science

The compound has attracted interest in areas like medicine, agrochemicals, and new materials due to the highly stable SF5 group, which is considered a "super-trifluoromethyl group" for its high electronegativity and lipophilicity. The paper by Umemoto, Garrick, and Saito (2012) describes a practical method for producing various arylsulfur pentafluorides, which could open up new avenues in organic chemistry and material science applications (Umemoto et al., 2012).

Microwave Spectroscopy

A study involving microwave spectra of phenylsulfur pentafluoride revealed insights into its structure and behavior. This research contributes to the understanding of molecular properties in the context of spectroscopic analysis (Signore et al., 2020).

Fluorination Chemistry

Arylsulfur pentafluorides, including phenylsulfur pentafluoride, are explored for their potential as fluorinating agents. This research is significant for the development of new fluorination methods in organic synthesis, highlighting the compound's versatility in producing organofluoro compounds (Umemoto & Singh, 2012).

Synthesis of Sulfur(VI) Fluorides

Phenylsulfur pentafluoride has been used in the synthesis of sulfur(VI) fluorides. The design and application of a reagent for this synthesis, as described by Zhou et al. (2018), demonstrates the compound's utility in synthesizing a range of aryl fluorosulfates and sulfamoyl fluorides (Zhou et al., 2018).

Mechanism of Action

Target of Action

The compound belongs to the class of organofluorine compounds , which are known for their high reactivity and potential for various chemical transformations.

Mode of Action

The pentafluorosulfanyl group is a strong electron-withdrawing group , which suggests that it may participate in electrophilic aromatic substitution reactions at the meta position .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(Trifluoromethyl)phenylsulfur pentafluoride. For instance, pentafluorosulfanylbenzene, a related compound, possesses high chemical stability under a wide range of conditions including oxidizing, reducing, strongly acidic, and strongly basic environments . This suggests that 4-(Trifluoromethyl)phenylsulfur pentafluoride may also exhibit similar stability under various environmental conditions.

properties

IUPAC Name |

pentafluoro-[4-(trifluoromethyl)phenyl]-λ6-sulfane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F8S/c8-7(9,10)5-1-3-6(4-2-5)16(11,12,13,14)15/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTXZCQWVJMGRLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)S(F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)phenylsulfur pentafluoride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2,4-Dinitrophenyl)piperazino]pyrimidine](/img/structure/B2415283.png)

![N-[2-(Dicyclopentylmethylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2415284.png)

![2-amino-1-(4-fluorophenethyl)-N-(furan-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2415292.png)

![1-[2-(4-Methoxyphenyl)ethyl]-3-[(1-thiophen-3-ylcyclopropyl)methyl]urea](/img/structure/B2415295.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[1-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)ethylamino]acetamide](/img/structure/B2415297.png)

![2-[(3-Methoxyphenyl)amino]butanoic acid](/img/structure/B2415299.png)

![1-(2-ethoxyethyl)-3,9-dimethyl-7-[(E)-3-phenylprop-2-enyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2415302.png)

![3-[(2,5-Dioxoimidazolidin-1-yl)methyl]benzoic acid](/img/structure/B2415303.png)